molecular formula C7H3Cl2FO B1272641 2,4-Dichloro-5-fluorobenzaldehyde CAS No. 86522-91-0

2,4-Dichloro-5-fluorobenzaldehyde

Cat. No. B1272641
CAS RN: 86522-91-0
M. Wt: 193 g/mol
InChI Key: WGCCHXURNGWJIW-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluorobenzaldehyde (2,4-DFCA) is a functional group that can be found in inorganic, fatty acids, and fatty acid . It has been shown to increase insulin-like growth factor I (IGF-I) levels in vitro and in vivo . It also increases the expression of IGF-I gene polymorphisms .


Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-5-fluorobenzaldehyde is C7H3Cl2FO . It has an average mass of 193.003 Da and a monoisotopic mass of 191.954498 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloro-5-fluorobenzaldehyde include a refractive index of n20/D 1.572 , a boiling point of 143-144 °C/35 mmHg , and a density of 1.568 g/mL at 25 °C .

Scientific Research Applications

Intermediate in Organic Synthesis

2,4-Dichloro-5-fluorobenzaldehyde is often used as an intermediate in organic synthesis . It’s a valuable compound in the synthesis of various organic compounds due to its unique structure and reactivity .

Synthesis of Antibacterial Medicaments

This compound is a valuable intermediate product in the synthesis of highly active antibacterial medicaments . It’s used in the synthesis of 1-cyclopropyl-6-fluoro-1, 4-dihydro-4-oxo-7-piperazino-quinoline-3-carboxylic acids, which are known for their antibacterial activity .

Production of 2,4-Dichloro-5-fluorobenzoyl Halide

2,4-Dichloro-5-fluorobenzaldehyde can be used in the production of 2,4-dichloro-5-fluorobenzoyl halide . This halide is also a valuable intermediate in the synthesis of various organic compounds .

Synthesis of Fluorinated Benzaldehyde Isomers

Fluorobenzaldehyde is a group of three constitutional isomers of fluorinated benzaldehyde . 2,4-Dichloro-5-fluorobenzaldehyde, due to its unique structure, can be used in the synthesis of these isomers .

Research and Development in Material Science

Due to its unique properties, 2,4-Dichloro-5-fluorobenzaldehyde is often used in research and development in material science . It’s used in the study of new materials and their properties .

Chemical Education and Training

2,4-Dichloro-5-fluorobenzaldehyde is used in chemical education and training . It’s used in laboratory experiments and demonstrations to teach various concepts in organic chemistry .

Safety and Hazards

2,4-Dichloro-5-fluorobenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The global market size of 2,4-Dichloro-5-fluorobenzaldehyde is expected to reach a certain value by the end of 2024 . It is usually in stock and can be bought online for pharmaceutical testing.

Relevant Papers The relevant papers retrieved do not provide specific information about 2,4-Dichloro-5-fluorobenzaldehyde .

Mechanism of Action

properties

IUPAC Name

2,4-dichloro-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCCHXURNGWJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378835
Record name 2,4-dichloro-5-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-fluorobenzaldehyde

CAS RN

86522-91-0
Record name 2,4-dichloro-5-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

reacting 2,4-dichloro-5-fluorobenzal chloride of the formula ##STR13## with sulphuric acid to obtain 2,4-dichloro-5-fluorobenzaldehyde of the formula ##STR14## then chlorinating to give the compound of formula (I).
Name
2,4-dichloro-5-fluorobenzal chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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